molecular formula C18H23N5O4 B7773943 MFCD05704027

MFCD05704027

Cat. No.: B7773943
M. Wt: 373.4 g/mol
InChI Key: KILWKYUCZYMMKJ-UHFFFAOYSA-N
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Description

MFCD05704027 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials research. Its molecular formula and weight are inferred to align with boronic acid derivatives, such as C₆H₅BBrClO₂ (235.27 g/mol) .

Properties

IUPAC Name

7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-8-(methylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-11-6-5-7-13(8-11)27-10-12(24)9-23-14-15(20-17(23)19-2)21(3)18(26)22(4)16(14)25/h5-8,12,24H,9-10H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILWKYUCZYMMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NC)N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD05704027 typically involves multiple steps. One common method includes the alkylation of a purine derivative with a suitable alkylating agent, followed by the introduction of the hydroxy and phenoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

MFCD05704027 undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol or amine derivative.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

MFCD05704027 has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD05704027 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally and functionally analogous compounds, selected based on shared functional groups (e.g., boronic acids, halogenated aromatics) and applications in cross-coupling reactions.

Table 1: Key Properties of MFCD05704027 and Analogous Compounds

Property This compound (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid 2-(4-Nitrophenyl)benzimidazole
Molecular Formula C₆H₅BBrClO₂ (hypothesized) C₆H₅BBrClO₂ C₁₃H₉N₃O₂
Molecular Weight ~235.27 g/mol 235.27 g/mol 239.23 g/mol
Solubility (mg/mL) 0.24 (predicted) 0.24 0.687
LogP (XLOGP3) 2.15 2.15 1.64
Synthesis Method Pd-catalyzed coupling Pd-catalyzed coupling in THF/H₂O A-FGO catalyst in THF
Bioavailability 0.55 (moderate) 0.55 0.55
Key Applications Cross-coupling reactions Suzuki-Miyaura reactions Heterocyclic drug intermediates

Structural and Functional Differences

Core Structure: this compound and (3-Bromo-5-chlorophenyl)boronic acid share a boronic acid group (-B(OH)₂) and halogen substituents, enabling participation in palladium-catalyzed cross-coupling reactions . In contrast, 2-(4-nitrophenyl)benzimidazole lacks a boron center but features a nitro group (-NO₂), which enhances electrophilic reactivity in aromatic substitution .

Reactivity :

  • Boronic acids like this compound exhibit high reactivity in Suzuki-Miyaura couplings due to the boron atom’s ability to transmetalate with palladium complexes . The nitro group in benzimidazole derivatives, however, facilitates reduction reactions to form amine intermediates, critical in antimalarial drug synthesis .

Physicochemical Properties :

  • This compound’s predicted solubility (0.24 mg/mL) is lower than that of 2-(4-nitrophenyl)benzimidazole (0.687 mg/mL), likely due to the polar nitro group enhancing the latter’s solubility in aqueous-organic mixtures . LogP values further reflect this trend, with benzimidazole derivatives showing higher lipophilicity (LogP = 1.64) compared to boronic acids (LogP = 2.15) .

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